Cas no 49803-18-1 (2-(4-Bromophenoxy)-2-methylpropanoyl chloride)

2-(4-Bromophenoxy)-2-methylpropanoyl chloride 化学的及び物理的性質
名前と識別子
-
- 2-(4-BROMOPHENOXY)-2-METHYLPROPANOYL CHLORIDE
- 2-(4-Bromo-phenoxy)-2-methyl-propionyl chloride
- XEGDEYNAWWGQFF-UHFFFAOYSA-N
- STL196592
- BBL014167
- FCH1342968
- propanoyl chloride, 2-(4-bromophenoxy)-2-methyl-
- 2-(4-Bromophenoxy)-2-methylpropanoyl chloride
-
- MDL: MFCD12197859
- インチ: 1S/C10H10BrClO2/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,1-2H3
- InChIKey: XEGDEYNAWWGQFF-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=CC=1)OC(C(=O)Cl)(C)C
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 210
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 26.3
2-(4-Bromophenoxy)-2-methylpropanoyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB378272-1 g |
2-(4-Bromo-phenoxy)-2-methyl-propionyl chloride |
49803-18-1 | 1g |
€322.50 | 2023-06-20 | ||
TRC | B052585-250mg |
2-(4-Bromophenoxy)-2-methylpropanoyl Chloride |
49803-18-1 | 250mg |
$ 275.00 | 2022-06-07 | ||
abcr | AB378272-500mg |
2-(4-Bromo-phenoxy)-2-methyl-propionyl chloride; . |
49803-18-1 | 500mg |
€269.00 | 2025-02-14 | ||
abcr | AB378272-1g |
2-(4-Bromo-phenoxy)-2-methyl-propionyl chloride; . |
49803-18-1 | 1g |
€317.00 | 2025-02-14 | ||
A2B Chem LLC | AX42836-500mg |
2-(4-Bromophenoxy)-2-methylpropanoyl chloride |
49803-18-1 | >95% | 500mg |
$467.00 | 2024-04-19 | |
A2B Chem LLC | AX42836-5g |
2-(4-Bromophenoxy)-2-methylpropanoyl chloride |
49803-18-1 | >95% | 5g |
$995.00 | 2024-04-19 | |
Ambeed | A649583-1g |
2-(4-Bromophenoxy)-2-methylpropanoyl chloride |
49803-18-1 | 95% | 1g |
$267.0 | 2024-04-19 | |
abcr | AB378272-5 g |
2-(4-Bromo-phenoxy)-2-methyl-propionyl chloride |
49803-18-1 | 5g |
€907.00 | 2023-06-20 | ||
abcr | AB378272-500 mg |
2-(4-Bromo-phenoxy)-2-methyl-propionyl chloride |
49803-18-1 | 500MG |
€254.60 | 2023-02-20 | ||
TRC | B052585-500mg |
2-(4-Bromophenoxy)-2-methylpropanoyl Chloride |
49803-18-1 | 500mg |
$ 450.00 | 2022-06-07 |
2-(4-Bromophenoxy)-2-methylpropanoyl chloride 関連文献
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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10. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
2-(4-Bromophenoxy)-2-methylpropanoyl chlorideに関する追加情報
2-(4-Bromophenoxy)-2-methylpropanoyl chloride: A Comprehensive Overview
The compound 2-(4-Bromophenoxy)-2-methylpropanoyl chloride (CAS No. 49803-18-1) is a highly specialized chemical entity that belongs to the family of acyloxy compounds. This compound has garnered significant attention in both academic and industrial research due to its unique structural features and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
The molecular structure of 2-(4-Bromophenoxy)-2-methylpropanoyl chloride is characterized by a central acyloxy group, which is attached to a 4-bromo phenyl ring. The acyloxy moiety consists of a carbonyl group and an oxy group, creating a reactive site that can participate in various chemical reactions. Additionally, the molecule contains a 2-methylpropanoyl substituent, which introduces branching and adds to the complexity of its reactivity.
One of the most notable features of this compound is its bromine substitution at the para position on the phenyl ring. This positioning significantly influences the compound's physical and chemical properties, as well as its biological activity. The presence of bromine introduces electron-withdrawing effects, which can modulate the reactivity of the molecule and enhance its stability under certain conditions.
Recent studies have highlighted the potential of 2-(4-Bromophenoxy)-2-methylpropanoyl chloride in drug discovery. Its acyl chloride functional group makes it an excellent candidate for nucleophilic substitution reactions, which are widely used in the synthesis of bioactive compounds. For instance, this compound can act as a precursor to various acyloxyphenylalkanoates, which have been explored for their anti-inflammatory and anticancer properties.
Another area of research that has seen considerable progress is the exploration of this compound's role in agrochemical applications. The combination of an acyl group with a bromophenoxy ring creates a molecule with both herbicidal and fungicidal potential. Recent advancements in understanding the molecular mechanisms of plant-pathogen interactions have opened new avenues for utilizing such compounds in sustainable agriculture.
Furthermore, the compound's reactive acyl chloride group makes it a valuable tool in materials science. It can be used as an intermediate in the synthesis of polymers, surfactants, and other advanced materials. The ability to functionalize surfaces with this group has led to innovative applications in coatings and adhesives.
Recent advancements in green chemistry have also turned the spotlight on 2-(4-Bromophenoxy)-2-methylpropanoyl chloride. Researchers are exploring methods to enhance its synthesis efficiency while minimizing environmental impact. For example, catalytic activation techniques and solvent-free reaction conditions are being investigated to improve the sustainability of its production.
Another promising direction is the exploration of this compound's biodegradable properties. As environmental concerns grow, there is increasing interest in materials that can naturally decompose without harming ecosystems. The inherent reactivity of 2-(4-Bromophenoxy)-2-methylpropanoyl chloride makes it a potential candidate for biodegradable applications.
Recent collaborative efforts between academic and industrial researchers have yielded exciting results in the field of drug delivery systems. By incorporating this compound into formulations, scientists are working on improving the bioavailability and targeting efficiency of therapeutic agents. Such innovations could pave the way for more effective treatments in various medical fields.
Moreover, the compound's unique structure has inspired researchers to explore its potential in catalytic asymmetric synthesis. By leveraging chiral catalysts, it is possible to synthesize enantiomerically pure compounds, which are highly valuable in pharmaceuticals and agrochemicals. This approach not only enhances the efficiency of drug discovery but also reduces the environmental footprint of chemical processes.
Finally, the study of 2-(4-Bromophenoxy)-2-methylpropanoyl chloride has contributed significantly to our understanding of reactive intermediates in organic chemistry. Its acyl chloride group serves as a model system for investigating nucleophilic and electrophilic reactions, providing valuable insights into reaction mechanisms and pathways.
In conclusion, 2-(4-Bromophenoxy)-2-methylpropanoyl chloride is a versatile and intriguing compound with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. Ongoing research continues to uncover new aspects of its properties and potential uses, underscoring its importance as a valuable tool for scientific innovation.
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